Cas no 32345-29-2 (Phosphorothioic acid,O,O-diethyl O-phenyl ester)
32345-29-2 structure
Product Name:Phosphorothioic acid,O,O-diethyl O-phenyl ester
Numero CAS:32345-29-2
MF:C10H15O3PS
MW:246.26306271553
CID:306002
PubChem ID:36106
Update Time:2025-06-08
Phosphorothioic acid,O,O-diethyl O-phenyl ester Proprietà chimiche e fisiche
Nomi e identificatori
-
- Phosphorothioic acid,O,O-diethyl O-phenyl ester
- diethoxy-phenoxy-sulfanylidene-λ<sup>5</sup>-phosphane
- AI3-19134
- BRN 2456029
- Deppt
- Dietholate
- EINECS 250-999-4
- O,O-Diethyl O-phenyl thiophosphate
- O,O-diethyl O-phenylphosphorothioate
- O,O-Diethyl,O-phenylphosphorothionate
- O,O-diethyl-O-p
- O,O-Diethyl-O-phenylphosphorothioate
- phenyl phosphorothionate
- thiophosphoric acid O,O'-diethyl ester-O''-phenyl ester
- Thiophosphorsaeure-O,O'-diaethylester-O''-phenylester
- diethoxy-(phenoxy)-sulfanylidene-lambda5-phosphane
- NV6WB6Y728
- ZENGXIAOLIN
- DTXSID0042292
- Diethyl phenyl phosphorothionate
- NSC371198
- FK-0025
- Diethyl-O-phenyl phosphorothioate, O,O-
- AKOS024255711
- O,O-Diethyl O-phenylthiophosphate
- diethoxy-phenoxy-sulfanylidene-lambda5-phosphane
- R-33865
- O,O-Diethyl O-phenyl phosphorothioate
- Q3032708
- Phosphorothioic acid, O,O-diethyl O-phenyl ester
- CHEMBL350174
- SCHEMBL187567
- NSC-371198
- Ethyl phenyl thiophosphate, (EtO)2(PhO)PS
- UNII-NV6WB6Y728
- 4-06-00-00754 (Beilstein Handbook Reference)
- NS00002631
- 32345-29-2
- Ethyl phenyl phosphorothioate ((EtO)2(PhO)PS)
- XXWNKVBJDWSYBN-UHFFFAOYSA-N
- NSC 371198
-
- Inchi: 1S/C10H15O3PS/c1-3-11-14(15,12-4-2)13-10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3
- Chiave InChI: XXWNKVBJDWSYBN-UHFFFAOYSA-N
- Sorrisi: S=P(OC1C=CC=CC=1)(OCC)OCC
Proprietà calcolate
- Massa esatta: 246.04805
- Massa monoisotopica: 246.048
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 15
- Conta legami ruotabili: 6
- Complessità: 207
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.5
- Superficie polare topologica: 59.8A^2
Proprietà sperimentali
- Densità: 1.185
- Punto di ebollizione: 285.3°Cat760mmHg
- Punto di infiammabilità: 126.3°C
- Indice di rifrazione: 1.532
- PSA: 27.69
- LogP: 4.01350
Phosphorothioic acid,O,O-diethyl O-phenyl ester Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Key Organics Ltd | FK-0025-1MG |
ethyl phenyl ethoxy(sulfanylidene)phosphonite |
32345-29-2 | >97% | 1mg |
£36.00 | 2025-02-08 | |
| Key Organics Ltd | FK-0025-5MG |
ethyl phenyl ethoxy(sulfanylidene)phosphonite |
32345-29-2 | >97% | 5mg |
£42.00 | 2025-02-08 | |
| Key Organics Ltd | FK-0025-10MG |
ethyl phenyl ethoxy(sulfanylidene)phosphonite |
32345-29-2 | >97% | 10mg |
£51.00 | 2025-02-08 |
Phosphorothioic acid,O,O-diethyl O-phenyl ester Letteratura correlata
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
32345-29-2 (Phosphorothioic acid,O,O-diethyl O-phenyl ester) Prodotti correlati
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
- 81800-41-1((S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
Fornitori consigliati
上海帛亦医药科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti